3-Chloro-2-phenyloxane

Organic Synthesis Chlorocyclization Tetrahydropyran Synthesis

3-Chloro-2-phenyloxane (also known as trans-3-chloro-2-phenyltetrahydropyran, CAS 6963-10-6, molecular formula C11H13ClO, molecular weight 196.67 g/mol) is a β-chlorinated tetrahydropyran derivative. This compound serves as a versatile synthetic building block for the preparation of stereodefined olefinic alcohols and functionalized tetrahydropyrans, which are key structural motifs in natural products and therapeutic molecules.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 6963-10-6
Cat. No. B8717272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-phenyloxane
CAS6963-10-6
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CC(C(OC1)C2=CC=CC=C2)Cl
InChIInChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2
InChIKeyUFPNQKLWOZEGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-phenyloxane (CAS 6963-10-6): A Versatile β-Chloro Ether Intermediate for Stereoselective Synthesis


3-Chloro-2-phenyloxane (also known as trans-3-chloro-2-phenyltetrahydropyran, CAS 6963-10-6, molecular formula C11H13ClO, molecular weight 196.67 g/mol) is a β-chlorinated tetrahydropyran derivative [1]. This compound serves as a versatile synthetic building block for the preparation of stereodefined olefinic alcohols and functionalized tetrahydropyrans, which are key structural motifs in natural products and therapeutic molecules [2].

Why Generic β-Chloro Ether Substitution Fails: The Criticality of Regio- and Stereochemistry for 3-Chloro-2-phenyloxane


The synthetic utility of 3-chloro-2-phenyloxane is exquisitely dependent on its precise substitution pattern and stereochemistry. Subtle changes, such as substituting the phenyl group for an alkyl group [1], or altering the ring size to a tetrahydrofuran [2], dramatically alter the stereochemical outcome of key ring-opening and ring-scission reactions, which directly impact the yield and purity of the target olefinic alcohol products. Unlike simple chloro-substituted tetrahydropyrans, the 2-phenyl substituent in 3-chloro-2-phenyloxane uniquely directs the stereochemical course of these transformations, providing a level of control not achievable with its alkyl-substituted counterparts [1]. Therefore, the compound cannot be casually substituted with a generic analogue without risking a significant loss of synthetic efficiency and product selectivity.

Quantitative Evidence Guide: Differential Performance of 3-Chloro-2-phenyloxane


Unprecedented 6-endo Selectivity in Synthesis via Oxidative Chlorocyclization

In oxidative chlorocyclization, 3-chloro-2-phenyloxane exhibits unique 6-endo-trig cyclization selectivity, a stark contrast to the inherent 5-exo-trig specificity of terminal 4-pentenols. This differential behavior is quantitatively demonstrated by the synthesis of trans-3-chloro-2-phenyltetrahydropyran from (E)-5-phenyl-4-penten-1-ol, which proceeds with a yield of up to 74% [1]. In a related kinetic study, the 5-exo-chlorocyclization of 1-phenyl-4-penten-1-ol (a substrate leading to a tetrahydrofuran product) was found to occur 600 times faster than electrophilic aromatic chlorosubstitution of anisole, underscoring the powerful directing effect of the phenyl group in favoring cyclization over alternative chlorination pathways [1].

Organic Synthesis Chlorocyclization Tetrahydropyran Synthesis

Superior Stereoselectivity in Ring-Scission to Yield (E)-Alkenols

The ring-scission of 3-chloro-2-phenyloxane (R = Ph in this series) with freshly prepared magnesium proceeds with exceptionally high stereoselectivity, yielding the (E)-alkenol HOCH2CH2CH2CH=CHPh exclusively in 84-94% yield [1][2]. In contrast, analogous ring-scission reactions in the tetrahydrofuran series yield mixtures of (Z)- and (E)-alkenols, with the product ratio dependent on the precursor geometry [2]. This demonstrates the unique ability of the tetrahydropyran framework, when substituted with a 2-phenyl group, to provide a predictable and high-yielding route to a single stereoisomer, whereas the 5-membered ring analogue leads to a complex mixture.

Stereoselective Synthesis Ring-Opening Olefinic Alcohols

Distinct Conformational Preference and NMR Coupling Constants vs. Alkyl Analogs

3-Chloro-2-phenyloxane exists exclusively in the trans-diequatorial (eq-eq) conformation, as confirmed by 1H NMR studies [1]. This conformational rigidity is in stark contrast to 2-alkyl-3-chlorotetrahydropyrans, which exist as cis/trans mixtures where the alkyl substituent is always equatorial [1]. The distinct coupling constants for the trans isomer (J2a,3e ca. 9.8 Hz) and cis isomer (J2a,3e ca. 1.5 Hz) provide a reliable and quantifiable method for distinguishing and verifying the stereochemistry of the compound, a diagnostic tool not as straightforward for the tetrahydrofuran series where pseudorotation complicates NMR assignments [2].

Stereochemistry Conformational Analysis NMR Spectroscopy

Confirmed Stereogeometry via X-ray Crystallography

The stereogeometry of 3-chloro-2-phenyloxane, prepared via a stereoselective addition reaction, has been unambiguously confirmed by single-crystal X-ray diffraction analysis. The structure was refined to a final R-factor of 0.05 using 782 observed reflections [1]. A more recent and higher-resolution X-ray study updated the structural parameters and confirmed the monomeric nature of the compound in the crystalline state [2]. This level of detailed structural characterization provides a definitive baseline for computational studies and SAR analysis.

Crystallography Stereochemistry Structural Analysis

Optimal Application Scenarios for 3-Chloro-2-phenyloxane in Research and Industrial Settings


Synthesis of (E)-5-Phenyl-4-penten-1-ol and Related Olefinic Alcohols

3-Chloro-2-phenyloxane is the premier precursor for the stereoselective synthesis of (E)-5-phenyl-4-penten-1-ol, a valuable intermediate in organic synthesis. Its magnesium-mediated ring-scission yields this product with high exclusivity and yield (84-94%) [1]. This application is validated by the compound's demonstrated performance in providing a single stereoisomer, a significant advantage over alternative methods or precursors that may yield mixtures [1][2].

Construction of 2,3-Disubstituted Tetrahydropyran Scaffolds

The unique 6-endo-trig selectivity in oxidative chlorocyclization makes 3-chloro-2-phenyloxane an ideal building block for constructing specific 2,3-disubstituted tetrahydropyran frameworks [3]. This method is particularly valuable for synthesizing natural product-like libraries and exploring structure-activity relationships (SAR) around the tetrahydropyran core, a privileged scaffold in medicinal chemistry [3].

Stereochemical Probe and Conformational Standard

Due to its exclusive trans-diequatorial conformation and well-defined 1H NMR coupling constants (J2a,3e trans ca. 9.8 Hz), 3-chloro-2-phenyloxane serves as an excellent internal standard or probe for conformational analysis studies [4]. Its use in validating computational models of cyclic ethers is supported by the high-quality X-ray crystallographic data available for the compound [5][6].

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